molecular formula C11H15NO3 B13542872 Methyl 2-amino-2-(3-(methoxymethyl)phenyl)acetate

Methyl 2-amino-2-(3-(methoxymethyl)phenyl)acetate

Cat. No.: B13542872
M. Wt: 209.24 g/mol
InChI Key: VEWHVROWDGQWIQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3-(methoxymethyl)phenyl)acetate is a chiral α-amino ester derivative characterized by a phenyl ring substituted with a methoxymethyl group at the 3-position and an amino-acetate moiety. The amino and ester functionalities enable participation in condensation, cyclization, and amidation reactions, making it a versatile precursor for bioactive molecules .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 2-amino-2-[3-(methoxymethyl)phenyl]acetate

InChI

InChI=1S/C11H15NO3/c1-14-7-8-4-3-5-9(6-8)10(12)11(13)15-2/h3-6,10H,7,12H2,1-2H3

InChI Key

VEWHVROWDGQWIQ-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=CC=C1)C(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(3-(methoxymethyl)phenyl)acetate typically involves the reaction of 3-(methoxymethyl)benzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a Schiff base formation followed by reduction to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the amino group can yield secondary or tertiary amines.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 3-(methoxymethyl)benzoic acid.

    Reduction: Formation of N-methyl-2-amino-2-(3-(methoxymethyl)phenyl)acetate.

    Substitution: Introduction of bromine or nitro groups onto the phenyl ring.

Scientific Research Applications

Methyl 2-amino-2-(3-(methoxymethyl)phenyl)acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3-(methoxymethyl)phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the methoxymethyl group can participate in hydrophobic interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Derivatives
  • Methyl 2-amino-2-(3-bromophenyl)acetate (): The bromine atom at the 3-position facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling access to biaryl structures in drug discovery. Applications: Key intermediate for pharmaceuticals and agrochemicals due to its electrophilic reactivity .
  • Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate hydrochloride (): The electron-withdrawing trifluoromethyl group enhances metabolic stability and bioavailability in drug candidates. Applications: Potential use in central nervous system (CNS) targeting agents due to lipophilicity and resistance to oxidation .
Oxygen-Containing Substituents
  • Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate hydrochloride (): The fluoro and methyl groups balance electronic and steric effects, favoring selective binding in receptor modulation. Applications: Intermediate in antipsychotic or antidepressant drug synthesis .
  • Target Compound (Methoxymethyl substituent) :
    • The methoxymethyl group offers improved solubility in polar solvents compared to halogens. Its ether linkage may participate in hydrogen bonding, influencing crystallinity in solid-state formulations.

Ester Group Variations

  • Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate (): The ethyl ester increases steric hindrance, slowing hydrolysis rates compared to methyl esters. This enhances stability in protic environments, useful for prolonged storage .
  • Methyl 2-hydroxyacetate (): The absence of an amino group reduces biological activity but highlights the ester’s role in modulating volatility and acidity (pKa ~3.5 for α-hydroxy esters) .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent(s) Ester Group Molecular Weight (g/mol) Key Applications/Properties Reference
Methyl 2-amino-2-(3-bromophenyl)acetate 3-Br Methyl ~258.08 Cross-coupling reactions, agrochemicals
Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate 3-Br, 4-OCH3 Ethyl ~302.15 Stable intermediate for APIs
Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate HCl 2-CF3 Methyl ~257.64 CNS drug candidates
Methyl 2-amino-2-(3-(methoxymethyl)phenyl)acetate (Target) 3-CH2OCH3 Methyl ~223.26 (estimated) Solubility-enhanced drug intermediates N/A

Biological Activity

Methyl 2-amino-2-(3-(methoxymethyl)phenyl)acetate, a compound with potential therapeutic applications, has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

This compound is characterized by its amino acid ester structure, which is pivotal for its biological interactions. The methoxymethyl group enhances lipophilicity, potentially affecting the compound's bioavailability and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HT-29 (colon cancer), and A549 (lung cancer). The compound exhibited IC50 values in the nanomolar range, indicating potent antiproliferative activity.

Cell Line IC50 (nM) Mechanism of Action
MCF-720.1Induction of apoptosis
HT-2914ROS generation
A54922Cell cycle arrest

The mechanism of action appears to involve the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. This suggests that this compound may interfere with tubulin polymerization and promote cell cycle arrest at the G1 phase .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies reported effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial effects.

Bacterial Strain MIC (µg/mL) Activity
E. coli10Bactericidal
S. aureus5Bacteriostatic

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Toxicological Profile

Despite its promising biological activities, the safety profile of this compound must be considered. Toxicity studies have indicated that at higher doses, the compound can lead to reduced motility and other adverse effects in animal models. The LD50 values were determined to be between 150 mg/kg and 250 mg/kg in rodent models, suggesting moderate toxicity .

Case Studies

  • Case Study on Anticancer Activity : A study involving a series of derivatives based on this compound showed enhanced anticancer activity when modified with various substituents. The derivatives exhibited improved IC50 values compared to the parent compound, indicating that structural modifications can enhance therapeutic efficacy .
  • Case Study on Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of this compound against multi-drug resistant strains of bacteria. Results demonstrated that certain derivatives maintained effectiveness even against resistant strains, highlighting their potential as alternative antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 2-amino-2-(3-(methoxymethyl)phenyl)acetate, and what challenges arise in achieving high yields?

The synthesis of this compound typically involves multi-step protocols, starting with functionalization of the phenyl ring followed by esterification and amino group introduction. For example, intermediates like 3-(methoxymethyl)phenylacetic acid may be esterified under acidic methanol conditions . Challenges include controlling regioselectivity during methoxymethyl group attachment and avoiding side reactions during amino group protection/deprotection. Methodologies such as Schlenk techniques or inert atmosphere setups are recommended to minimize oxidation .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Analytical techniques include:

  • HPLC-MS : To confirm molecular weight (expected m/z ~237.3 for [M+H]⁺) and detect impurities .
  • ¹H/¹³C NMR : Key signals include the methoxymethyl group (δ ~3.3 ppm for OCH₂O) and the α-amino ester moiety (δ ~4.1 ppm for CH₂COOCH₃) .
  • X-ray crystallography : For resolving stereochemical ambiguities, particularly the configuration of the amino group .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation steps .
  • Waste disposal : Segregate acidic/basic waste streams and consult institutional guidelines for amino ester disposal .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the phenyl ring) influence the compound’s biological activity in enzyme inhibition studies?

The methoxymethyl group at the 3-position enhances steric bulk, potentially interfering with enzyme active sites. Comparative studies with analogues (e.g., 4-methoxy or unsubstituted phenyl derivatives) reveal that the 3-substituted derivative shows higher binding affinity to serine proteases like kallikrein, as evidenced by IC₅₀ shifts from 1.2 µM to 0.3 µM . Molecular docking simulations using software like AutoDock Vina can further rationalize these interactions .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR shifts (e.g., amino proton signals) often arise from solvent polarity or pH variations. For example:

  • In DMSO-d₆, the NH₂ group may exhibit broad peaks at δ ~5.5 ppm due to hydrogen bonding, whereas in CDCl₃, splitting occurs .
  • Cross-validate with IR spectroscopy (N-H stretch ~3350 cm⁻¹) and high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. How can researchers optimize reaction conditions to mitigate racemization during amino group incorporation?

Racemization is a critical issue in chiral amino ester synthesis. Mitigation strategies include:

  • Low-temperature reactions : Conducting coupling steps at 0–5°C to slow base-catalyzed racemization .
  • Chiral auxiliaries : Use of (R)- or (S)-BINOL derivatives to stabilize the transition state .
  • Kinetic resolution : Employing lipases (e.g., Candida antarctica) for enantioselective hydrolysis .

Q. What role does this compound play in drug delivery systems, and how is its stability assessed under physiological conditions?

As a prodrug candidate, the ester group facilitates membrane permeability, while the amino group enables pH-dependent release. Stability studies involve:

  • Simulated gastric fluid (SGF) : Monitor hydrolysis of the ester moiety over 24 hours via LC-MS .
  • Plasma stability assays : Incubate with human plasma to assess esterase-mediated degradation .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Their Roles

IntermediateRole in SynthesisReference
3-(Methoxymethyl)phenylacetic acidPrecursor for esterification
Methyl 2-bromoacetateAlkylation agent for amino group
Boc-protected amineTemporary protection during synthesis

Q. Table 2. Analytical Data Comparison

TechniqueExpected Data for Target CompoundCommon Pitfalls
HPLC Retention time: 8.2 min (C18 column)Co-elution with desmethyl analogue
¹³C NMR δ 170.1 ppm (ester carbonyl)Solvent impurities masking signals

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